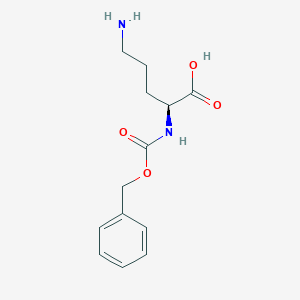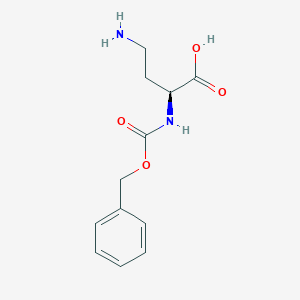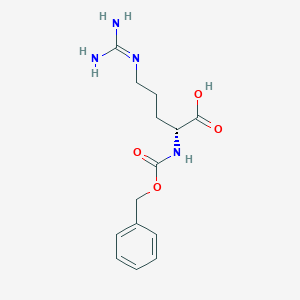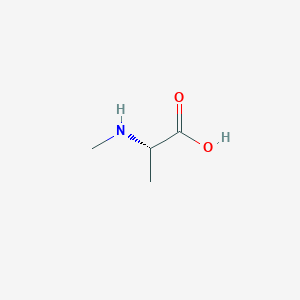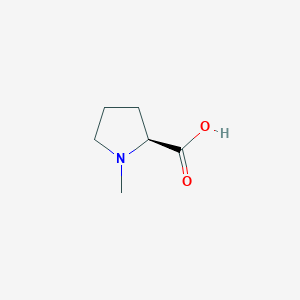
N-Methyl-L-proline
概要
説明
ヒグリン酸は、分子式がC6H11NO2、分子量が129.16 g/molの白色からオフホワイトの固体です
2. 製法
合成経路および反応条件: ヒグリン酸は、L-プロリンのメチル化によって合成できます。 一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、L-プロリンをヨウ化メチルと反応させることです 。この反応は、通常、ジメチルスルホキシド(DMSO)などの有機溶媒中で、メチル化プロセスを促進するために高温で行われます。
工業生産方法: ヒグリン酸の工業生産では、柑橘類やベルガモットジュースなどの天然資源からの抽出が用いられることがよくあります。 抽出プロセスには、絞り、濾過、クロマトグラフィーなどの技術を用いた精製などの手順が含まれます 。この方法は、さまざまな用途において高純度の化合物を得ることを保証します。
準備方法
Synthetic Routes and Reaction Conditions: Hygric acid can be synthesized through the methylation of L-proline. One common method involves the reaction of L-proline with methyl iodide in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of hygric acid often involves the extraction from natural sources such as citrus fruits and bergamot juice. The extraction process includes steps like juicing, filtration, and purification using techniques like chromatography . This method ensures the compound is obtained in high purity for various applications.
化学反応の分析
反応の種類: ヒグリン酸は、以下のものを含むいくつかの種類の化学反応を起こします。
酸化: ヒグリン酸は、対応するケトンまたはアルデヒドを形成するように酸化できます。
還元: ヒグリン酸は、2級アミンを形成するように還元できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物:
酸化: ケトンまたはアルデヒドの生成。
還元: 2級アミンの生成。
置換: さまざまな置換プロリン誘導体の生成.
4. 科学研究における用途
ヒグリン酸は、以下のものを含む科学研究において幅広い用途があります。
化学: 複雑な有機分子の合成における構成ブロックとして使用されます。
生物学: 代謝経路や酵素相互作用における役割について研究されています。
医学: 潜在的な治療効果や医薬品合成における前駆体として調査されています。
科学的研究の応用
Hygric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of flavoring agents and as an intermediate in chemical manufacturing
作用機序
ヒグリン酸は、特定の分子標的や経路と相互作用することで作用を発揮します。 ヒグリン酸は、プロリンの構造類似体として作用し、プロリンを基質として使用する酵素の活性を阻害することが知られています 。この相互作用は、タンパク質合成や代謝プロセスなどのさまざまな生化学経路に影響を与える可能性があります。
類似化合物:
プロリン: 類似の構造的特徴を持つ天然に存在するアミノ酸。
N-メチル-D-プロリン: 異なる立体異性体を持つヒグリン酸の異性体。
L-プロリン: ヒグリン酸が誘導される親化合物.
独自性: ヒグリン酸は、メチル化されたプロリン構造によりユニークであり、これは独特の化学的および生物学的特性を付与します。 このメチル化は、ヒグリン酸の安定性を高め、他のプロリン誘導体と比較して反応性を変化させます .
類似化合物との比較
Proline: A naturally occurring amino acid with similar structural features.
N-Methyl-D-proline: An isomer of hygric acid with different stereochemistry.
L-Proline: The parent compound from which hygric acid is derived.
Uniqueness: Hygric acid is unique due to its methylated proline structure, which imparts distinct chemical and biological properties. This methylation enhances its stability and alters its reactivity compared to other proline derivatives .
特性
IUPAC Name |
(2S)-1-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLQUGTUXBXTLF-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349191 | |
| Record name | N-Methyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475-11-6 | |
| Record name | N-Methyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Methyl-L-proline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0094696 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




